5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Physicochemical profiling Drug-likeness optimization Lead-like space

5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1342487-91-5) is a heterocyclic small molecule (C₈H₆N₂O₄, MW 194.14 g/mol) that integrates a 1,2,4-oxadiazole core with a 5-methylfuran-2-yl substituent at the 5-position and a free carboxylic acid at the 3-position. Computed physicochemical properties include XLogP3-AA of 1.2, topological polar surface area (TPSA) of 89.4 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, placing it well within Lipinski's Rule of Five space for drug-like molecules.

Molecular Formula C8H6N2O4
Molecular Weight 194.14 g/mol
Cat. No. B13305162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC8H6N2O4
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C8H6N2O4/c1-4-2-3-5(13-4)7-9-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12)
InChIKeyLFFJVIHRPWOAHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: Chemical Identity, Physicochemical Profile, and Procurement Specifications


5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1342487-91-5) is a heterocyclic small molecule (C₈H₆N₂O₄, MW 194.14 g/mol) that integrates a 1,2,4-oxadiazole core with a 5-methylfuran-2-yl substituent at the 5-position and a free carboxylic acid at the 3-position [1]. Computed physicochemical properties include XLogP3-AA of 1.2, topological polar surface area (TPSA) of 89.4 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, placing it well within Lipinski's Rule of Five space for drug-like molecules [1]. The compound is commercially available from multiple vendors at ≥95% purity . Its closest commercially available analogs include the unsubstituted furan derivative (CAS 1339927-39-7, MW 180.12), the 5-ethylfuran analog (CAS 1503577-93-2, MW 208.17), the 3-furyl regioisomer (CAS 1086380-44-0, MW 180.12), and the 5-chlorofuran analog (CAS 1701997-69-4), each differing by a single substituent or positional change on the furan ring .

Why 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Cannot Be Replaced by Generic 1,2,4-Oxadiazole Building Blocks


The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, with its bioisosteric properties for ester, carboxamide, and carboxylic acid functionalities making it valuable in drug discovery [1]. However, the biological activity of 1,2,4-oxadiazole derivatives is exquisitely sensitive to both the nature and position of substituents on the flanking aryl/heteroaryl rings. The systematic structure–activity relationship (SAR) studies on the oxadiazole class of antibacterials, encompassing 120 derivatives, demonstrate that even minor modifications to the aromatic substituent dramatically alter antibacterial potency, with MIC values spanning from ≤2 µg/mL to >64 µg/mL across close analogs [2]. Similarly, in the 3-aryl-5-aryl-1,2,4-oxadiazole series of apoptosis inducers, the introduction of a furan ring at the 5-position combined with a specific substitution pattern on the 3-aryl group was essential for achieving both on-target activity and improved aqueous solubility, with compound 4g demonstrating in vivo efficacy that was not observed with non-furan analogs [3]. The presence of the 5-methyl group on the furan ring in the target compound modulates both lipophilicity (XLogP3 = 1.2) and electronic properties compared to the unsubstituted furan analog, directly affecting target binding, membrane permeability, and metabolic stability in ways that cannot be predicted or replicated by generic 1,2,4-oxadiazole building blocks [4].

Quantitative Comparative Evidence: 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 5-Methylfuran vs. Unsubstituted Furan and 5-Ethylfuran Analogs

The 5-methyl substitution on the furan ring of 5-(5-methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (MW 194.14, XLogP3 = 1.2) provides a balanced lipophilicity that is intermediate between the unsubstituted furan analog 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (MW 180.12, XLogP3 estimated at ~0.8) and the 5-ethylfuran analog (MW 208.17, XLogP3 estimated at ~1.8) [1]. This incremental modulation of ~0.4 logP units per methylene addition allows fine-tuning of membrane permeability without exceeding the Lipinski logP threshold of 5, which is critical for maintaining oral bioavailability potential [1]. The target compound's TPSA of 89.4 Ų and single hydrogen bond donor (carboxylic acid OH) further support favorable drug-like properties [1].

Physicochemical profiling Drug-likeness optimization Lead-like space

Regioisomeric Specificity: 5-(5-Methylfuran-2-yl) vs. 5-(5-Methylfuran-3-yl) and 5-(3-Furyl) Analogs

The 1,2,4-oxadiazole class of antibiotics demonstrates that the position of substitution on the aromatic ring profoundly affects antibacterial activity. In the SAR study by Spink et al. (2017), compounds with varying substitution patterns exhibited MIC values ranging from ≤2 µg/mL to >64 µg/mL against S. aureus ATCC 29213, with regiochemical changes alone capable of shifting a compound from active to inactive [1]. Within the furan-oxadiazole subseries, three distinct regioisomers are commercially available: the target compound with the 5-methylfuran-2-yl group, the 3-furyl isomer (CAS 1086380-44-0), and the 5-(2-methylfuran-3-yl) isomer (CAS 1339541-65-9) . The 2-furyl attachment in the target compound positions the heterocyclic oxygen atom for potential hydrogen bonding interactions, while the 5-methyl group provides steric and electronic modulation at the distal position of the furan ring—a combination that is geometrically inaccessible with either the 3-furyl or the 2-methylfuran-3-yl regioisomers [2].

Positional isomer differentiation Binding site complementarity Regiochemistry-dependent activity

Carboxylic Acid Moiety as a Pharmacophoric Anchor: Comparative Context from SARS-CoV-2 PLpro Inhibitor Series

A 2024 study by Qin et al. in the Journal of Medicinal Chemistry demonstrated that 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety are potent inhibitors of SARS-CoV-2 papain-like protease (PLpro) [1]. In this series, introducing the oxadiazole and aryl carboxylic acid functionalities to the GRL0617 scaffold enhanced enzymatic inhibition activity, binding affinity, and deubiquitination capacity. The lead compounds 13f and 26r exhibited PLpro IC50 values of 1.8 μM and 1.0 μM respectively, with antiviral EC50 values of 5.4 μM and 4.3 μM against SARS-CoV-2 [1]. Critically, the carboxylic acid group at the oxadiazole 3-position was essential for activity; replacement with ester or amide functionalities resulted in substantial loss of potency across the series [1]. Compound 26r also demonstrated good metabolic stability (t₁/₂ > 93.2 min in mouse liver microsomes), high plasma exposure (AUC₀₋ₜ = 24,289.76 ng·h/mL), and moderate oral bioavailability (F = 39.1%) in mice [1].

Antiviral drug discovery Protease inhibition Carboxylic acid pharmacophore

Commercially Defined Purity Specification and Research-Use Compliance: 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid at ≥95%

The target compound is commercially available at a minimum purity specification of 95% from multiple vendors including AKSci and Leyan, with full quality assurance batch backing and SDS documentation . The compound is supplied with documented CAS registry (1342487-91-5), molecular formula (C₈H₆N₂O₄), and molecular weight (194.14 g/mol), enabling unambiguous identity verification . In contrast, several closely related analogs in this chemical space (e.g., 5-(5-bromo-2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid or 5-(5-chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid) are listed with variable purity grades and limited batch-to-batch documentation from fewer suppliers . The ≥95% purity specification is particularly important for biological assays where impurities at >5% can confound dose-response relationships, especially at higher screening concentrations.

Procurement quality control Purity specification Reproducible research

Priority Application Scenarios for 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid in Scientific Research and Drug Discovery


Antiviral Drug Discovery: PLpro-Targeted Scaffold Optimization

Based on the validated 1,2,4-oxadiazole-3-carboxylic acid pharmacophore in the SARS-CoV-2 PLpro inhibitor series (Qin et al., 2024), this compound serves as a strategic building block for exploring furan-containing analogs with potential antiviral activity [1]. The 5-methylfuran substituent offers a distinct lipophilicity profile (XLogP3 = 1.2) compared to the phenyl-based aryl groups used in the published PLpro inhibitors, potentially improving metabolic stability while retaining the carboxylic acid anchor required for target engagement [1][2].

Antibacterial SAR Expansion: Gram-Positive Targeting with Furan-Oxadiazole Hybrids

The oxadiazole class of antibiotics targeting penicillin-binding proteins (Spink et al., 2017) demonstrates that subtle changes to the aromatic substituent can shift MIC values from active (≤2 µg/mL) to inactive (>64 µg/mL) against S. aureus, including MRSA [3]. The target compound's 5-methylfuran-2-yl group provides a novel aromatic substitution pattern not explored in the published 120-compound SAR set, offering an opportunity to probe unexplored regions of antibacterial chemical space with a commercially available building block [3].

Apoptosis-Inducing Anticancer Agent Development: Solubility-Optimized Furan-Oxadiazole Series

In the 3-aryl-5-aryl-1,2,4-oxadiazole apoptosis inducer series (Kemnitzer et al., 2009), the combination of a furan ring at the 5-position with specific substitution on the 3-aryl group was critical for achieving both target activity and improved aqueous solubility, with compound 4g demonstrating in vivo efficacy [4]. The target compound's free carboxylic acid at the oxadiazole 3-position provides a synthetic handle for amide coupling to diverse 3-aryl groups, enabling systematic exploration of the solubility-activity relationship identified in this chemotype [4].

Computational Chemistry and Virtual Screening Library Enrichment

With its well-defined computed properties (MW 194.14, XLogP3 1.2, TPSA 89.4 Ų, 1 HBD, 6 HBA) and commercial availability at ≥95% purity, this compound is suitable for inclusion in focused virtual screening libraries targeting enzymes with carboxylic acid recognition motifs [2]. Its position within favorable drug-like chemical space, combined with the synthetic tractability afforded by the free carboxylic acid for rapid derivatization, makes it a valuable entry point for structure-based drug design campaigns where experimental validation of computational hits is required on compressed timelines [2].

Quote Request

Request a Quote for 5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.